(Z)-8-(pyridin-4-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-8-(pyridin-4-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C26H24N2O6 and its molecular weight is 460.486. The purity is usually 95%.
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Scientific Research Applications
Conductive Polybenzoxazines
One research application of compounds similar to (Z)-8-(pyridin-4-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is in the development of conductive polybenzoxazines. These materials are created through oxidative polymerization and exhibit conductive properties, useful in various technological applications (Kiskan et al., 2007).
Polybenzoxazine with Enhanced Thermal Properties
Another application is found in benzoxazine monomers featuring azobenzene and pyridine units. These compounds, including those related to (Z)-8-(pyridin-4-ylmethyl)-2-(2,4,5-trimethoxybenzylidene), are used to develop polybenzoxazines with improved thermal properties and metal-ligand coordination, enhancing their utility in high-temperature environments (Mohamed et al., 2014).
Synthesis of Heterocyclic Compounds
Compounds like (Z)-8-(pyridin-4-ylmethyl)-2-(2,4,5-trimethoxybenzylidene) are also integral in the synthesis of various heterocyclic compounds, which possess diverse biological activities. These synthetic processes often utilize microwave irradiation for efficiency and are significant in pharmaceutical research (Ashok et al., 2006).
Receptor Binding Assay
In the field of neuropharmacology, related compounds are synthesized and evaluated through in vitro receptor binding assays. This application is vital in drug discovery, especially in identifying potential ligands for dopamine receptors (Guca, 2014).
Properties
IUPAC Name |
(2Z)-8-(pyridin-4-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c1-30-21-12-23(32-3)22(31-2)10-17(21)11-24-25(29)18-4-5-20-19(26(18)34-24)14-28(15-33-20)13-16-6-8-27-9-7-16/h4-12H,13-15H2,1-3H3/b24-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARGNCOGBFXYAK-MYKKPKGFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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